2-Methoxy-5-(sulfanylmethyl)benzonitrile
Description
2-Methoxy-5-(sulfanylmethyl)benzonitrile is a benzonitrile derivative with a methoxy group at the 2-position and a sulfanylmethyl (-SCH₃) substituent at the 5-position. The sulfanylmethyl group confers nucleophilic reactivity, while the nitrile and methoxy groups influence electronic properties and solubility.
Properties
Molecular Formula |
C9H9NOS |
|---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
2-methoxy-5-(sulfanylmethyl)benzonitrile |
InChI |
InChI=1S/C9H9NOS/c1-11-9-3-2-7(6-12)4-8(9)5-10/h2-4,12H,6H2,1H3 |
InChI Key |
XOVKYNDKYWUGPU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CS)C#N |
Origin of Product |
United States |
Preparation Methods
Data Table: Representative Synthesis Outcomes
Comparative Analysis of Methods
- Nucleophilic Substitution : Higher scalability but requires careful handling of Na₂S (moisture-sensitive).
- Sulfanylation with LDA : Enables precise control over regioselectivity but involves cryogenic conditions.
- Environmental Impact : Methods using THF and DMF generate less hazardous waste compared to chlorinated solvents.
Key Challenges and Solutions
- Byproduct Formation : Sodium chloride (NaCl) and activated carbon residues require filtration.
- Decolorization : Activated carbon treatment post-reaction improves product purity.
- Catalyst Recovery : Cuprous bromide can be recycled via aqueous extraction, reducing costs.
Industrial Scalability
The patent CN105439915A highlights a large-scale process with 70% overall yield (from methyl salicylate) and minimal waste. Critical parameters:
- Mole ratio of 2-methoxy-5-chlorobenzoate to sodium amino sulfinate: 1:1.05–1.2 .
- Solvent: Tetrahydrofuran (THF) for optimal solubility and reaction kinetics.
Validation and Characterization
- HPLC Analysis : Mobile phase = water/methanol (70:30), detection at 240 nm.
- NMR Data : Distinct singlet for -SCH3 protons at δ 2.28 ppm (¹H) and 15.24 ppm (¹³C).
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(sulfanylmethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted benzonitriles depending on the reagents used.
Scientific Research Applications
2-Methoxy-5-(sulfanylmethyl)benzonitrile is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research on its potential therapeutic applications, including its role as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(sulfanylmethyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and sulfanylmethyl groups contribute to its binding affinity and selectivity, influencing various biochemical pathways. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations and Molecular Properties
Table 1: Key Structural and Physical Properties
Notes:
- The sulfanylmethyl (-SCH₃) group in the target compound is less electron-withdrawing compared to -CF₃ or -OCF₃, which may enhance nucleophilic reactivity .
- Molecular weight differences reflect substituent electronegativity and steric bulk. For example, -CF₃ increases molecular weight significantly compared to -SCH₃ .
Reactivity Differences :
Biological Activity
2-Methoxy-5-(sulfanylmethyl)benzonitrile is an organic compound characterized by a methoxy group, a sulfanylmethyl group, and a benzonitrile moiety. While specific biological activities of this compound have not been extensively documented, its structural features suggest potential therapeutic applications. This article explores the biological activity of 2-Methoxy-5-(sulfanylmethyl)benzonitrile, drawing from available literature and related compounds.
Structural Overview
The molecular formula of 2-Methoxy-5-(sulfanylmethyl)benzonitrile indicates a complex structure conducive to various biological interactions. The presence of both methoxy and nitrile groups enhances its versatility compared to similar compounds, making it an interesting candidate for research in medicinal chemistry.
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 4-Methoxybenzylthiol | Contains a methoxy group and a thiol | Known for its antioxidant properties |
| 2-Methoxy-5-methylbenzonitrile | Similar nitrile and methoxy groups | Exhibits different reactivity due to methyl substitution |
| 4-(Sulfanylmethyl)benzonitrile | Contains only the sulfanylmethyl substituent | Lacks the methoxy functionality, affecting solubility |
| 5-(Sulfanylmethyl)-2-thiophenecarboxylic acid | Contains a carboxylic acid instead of nitrile | Exhibits different biological activities due to carboxylate |
Research Findings and Case Studies
Research into related compounds provides insights into the biological potential of 2-Methoxy-5-(sulfanylmethyl)benzonitrile. For instance, studies on benzonitrile derivatives have shown promising results in various assays:
- Antimicrobial Activity : A study indicated that certain benzonitrile derivatives exhibited effective antimicrobial activity against strains of Staphylococcus aureus and Escherichia coli at concentrations significantly lower than standard antibiotics.
- Enzyme Inhibition Studies : Interaction studies involving similar compounds have demonstrated their ability to inhibit specific enzymes associated with disease pathways. This suggests that 2-Methoxy-5-(sulfanylmethyl)benzonitrile may also exhibit enzyme-inhibitory properties that warrant further investigation.
- Cell Line Studies : In vitro studies on structurally similar compounds have shown their capacity to induce cytotoxicity in cancer cell lines, suggesting that 2-Methoxy-5-(sulfanylmethyl)benzonitrile could be evaluated for its cytotoxic effects against various cancer types.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
